Gly-Phe-Arg
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[[2-[(2-aminoacetyl)amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N6O4/c18-10-14(24)22-13(9-11-5-2-1-3-6-11)15(25)23-12(16(26)27)7-4-8-21-17(19)20/h1-3,5-6,12-13H,4,7-10,18H2,(H,22,24)(H,23,25)(H,26,27)(H4,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXLVSYVJDPCIHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Glycylphenylalanylarginine and Its Analogs
Established Strategies in Peptide Synthesis
The chemical synthesis of peptides like Glycylphenylalanylarginine has been dominated by two principal strategies: solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis. Both methods rely on the stepwise addition of amino acids to a growing peptide chain, but they differ fundamentally in the physical state of the reactants.
Solid-Phase Peptide Synthesis (SPPS) Adaptations for Tripeptide Generation
Solid-Phase Peptide Synthesis (SPPS) is a widely used method for creating peptides by assembling amino acids in a stepwise manner on a solid support, typically a resin. google.com This process simplifies purification, as the growing peptide remains attached to the solid phase, allowing for easy removal of by-products and excess reagents through washing. google.comthaiscience.info The synthesis generally proceeds from the C-terminus to the N-terminus. google.com
For the synthesis of a tripeptide like Gly-Phe-Arg, the process would typically start with an Arginine residue attached to the resin. The side chain of Arginine, which contains a reactive guanidino group, must be protected to prevent unwanted side reactions. researchgate.net Common protecting groups for Arginine in the widely used Fmoc (9-fluorenylmethyloxycarbonyl) strategy include Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl). nih.gov
The synthesis cycle involves the deprotection of the Nα-Fmoc group from the resin-bound Arginine, followed by the coupling of the next amino acid, Fmoc-protected Phenylalanine. This cycle of deprotection and coupling is repeated with Fmoc-protected Glycine (B1666218). The coupling reaction is facilitated by activating agents. Upon completion of the sequence, the tripeptide is cleaved from the resin, and all protecting groups are removed. google.com
A notable adaptation for synthesizing specific sequences is the use of pre-formed di- or tripeptide building blocks. For instance, a pre-synthesized Fmoc-Gly-Phe-OH dipeptide could be coupled to the resin-bound Arginine, potentially improving efficiency and reducing side reactions associated with stepwise synthesis.
| Parameter | Description | Common Reagents/Conditions for this compound Synthesis |
| Solid Support (Resin) | Insoluble polymer to which the first amino acid is anchored. | Rink Amide resin, 2-Chlorotrityl chloride resin. nih.gov |
| Nα-Protecting Group | Temporarily protects the amino group of the incoming amino acid. | Fmoc (9-fluorenylmethyloxycarbonyl). nih.gov |
| Side-Chain Protection (Arg) | Protects the reactive guanidino group of Arginine. | Pbf (2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl). nih.gov |
| Coupling (Activating) Agents | Facilitate the formation of the peptide bond. | DIC (N,N'-Diisopropylcarbodiimide)/OxymaPure, HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate). researchgate.net |
| Deprotection Agent (Fmoc) | Removes the Nα-Fmoc group. | 20% Piperidine in a solvent like DMF (N,N-Dimethylformamide). nih.gov |
| Cleavage Cocktail | Cleaves the completed peptide from the resin and removes side-chain protecting groups. | A mixture of Trifluoroacetic acid (TFA), water, and scavengers (e.g., triisopropylsilane). chemicalbook.com |
Solution-Phase Peptide Synthesis (SPPS) Techniques and Refinements
Solution-phase peptide synthesis, also known as liquid-phase peptide synthesis (LPPS), involves the synthesis of peptides entirely in a solvent system. google.com While often more complex in terms of purification compared to SPPS, LPPS is highly scalable, making it suitable for the large-scale industrial production of peptides. google.com
The synthesis can be performed in a stepwise manner or through a convergent strategy where smaller, pre-synthesized peptide fragments are coupled together. thaiscience.info For a tripeptide like this compound, a stepwise approach would involve coupling the protected amino acids sequentially in solution. After each coupling step, the resulting di- or tripeptide must be isolated and purified, often through techniques like extraction, precipitation, or chromatography, before proceeding to the next step. google.comgoogle.com
A key challenge in solution-phase synthesis is the potential for racemization at the C-terminal amino acid of the acylating fragment, particularly in fragment condensation strategies. However, enzymatic coupling of fragments can mitigate this issue. Refinements in solution-phase synthesis include the use of "hydrophobic tag" strategies, which facilitate purification by altering the solubility of the growing peptide chain, allowing for easier separation from reactants. google.com Another advancement is the Group-Assisted Purification (GAP) chemistry, which avoids traditional chromatography by using a protective group that aids in purification.
| Strategy | Description | Key Considerations for this compound Synthesis |
| Stepwise Synthesis | Amino acids are added one by one to the growing peptide chain in solution. | Requires purification after each coupling step. Protecting groups for N-terminus (e.g., Boc, Fmoc) and Arginine side chain (e.g., Tos, Pbf) are crucial. |
| Fragment Condensation | Pre-synthesized dipeptide fragments (e.g., Gly-Phe) are coupled with an amino acid (e.g., Arg). | Risk of racemization at the C-terminus of the activating fragment. The choice of coupling reagent is critical to minimize this. |
| Purification Techniques | Methods to isolate the desired peptide product from the reaction mixture. | Crystallization, extraction, and precipitation are common. Advanced methods include hydrophobic tagging. google.com |
Enzymatic Synthesis Approaches for Glycylphenylalanylarginine
Enzymatic peptide synthesis offers a green and highly specific alternative to chemical methods. It utilizes enzymes, typically proteases or engineered ligases, to catalyze the formation of peptide bonds under mild, aqueous conditions. acs.org This approach avoids the need for extensive side-chain protection and minimizes racemization. acs.org
Biocatalytic Condensation and Ligation Reactions
Proteases, which naturally hydrolyze peptide bonds, can be coaxed to favor synthesis over hydrolysis by manipulating reaction conditions. This can be achieved through either thermodynamically or kinetically controlled approaches.
Thermodynamically controlled synthesis involves shifting the reaction equilibrium towards synthesis, often by using water-miscible organic solvents or high concentrations of substrates to minimize water activity. google.com
Kinetically controlled synthesis utilizes activated acyl donors (like esters or amides) and a high concentration of the nucleophilic amino component. The enzyme rapidly forms an acyl-enzyme intermediate, which is then attacked by the amine nucleophile to form the new peptide bond, outcompeting hydrolysis. google.com
For the synthesis of this compound, an enzyme like trypsin is a suitable candidate. Trypsin exhibits strong specificity for cleaving (and forming) peptide bonds at the C-terminus of basic amino acids like Arginine. nih.gov Therefore, it could be used to couple a Gly-Phe fragment to an Arginine derivative.
Enzyme Engineering for Enhanced Tripeptide Synthesis
To overcome the limitations of natural enzymes, such as their inherent hydrolytic activity and narrow substrate scope, protein engineering has been employed to develop more efficient biocatalysts. Techniques like site-directed mutagenesis can be used to create enzyme variants with improved synthetic capabilities.
For example, subtilisin, a serine protease, has been engineered into "subtiligase," a variant that efficiently catalyzes peptide ligation with significantly reduced hydrolytic activity. Similarly, trypsin has been engineered to create "trypsiligase," which shows enhanced peptide synthesis capabilities. google.comgoogle.com These engineered enzymes, sometimes called peptiligases or omniligases, can couple peptide fragments with high efficiency and broad sequence compatibility, making them powerful tools for synthesizing peptides like this compound. google.com
| Enzyme Type | Synthesis Principle | Application to this compound Synthesis |
| Proteases (e.g., Trypsin) | Catalyze peptide bond formation under non-hydrolytic conditions (kinetic or thermodynamic control). nih.govgoogle.com | Trypsin's specificity for Arginine makes it ideal for coupling a Gly-Phe donor to an Arginine acceptor. nih.gov |
| Engineered Ligases (e.g., Peptiligase, Omniligase) | Genetically modified proteases with enhanced ligase activity and reduced hydrolase activity. google.com | Can efficiently couple unprotected peptide fragments (e.g., Gly-Phe and Arg) with high yield and specificity. |
Emerging Sustainable and Green Chemistry Paradigms in Peptide Synthesis
Traditional peptide synthesis methods, particularly SPPS, are known for generating significant amounts of hazardous waste, primarily from the large volumes of solvents and reagents used. researchgate.net This has spurred the development of greener and more sustainable synthetic paradigms.
Key principles of green chemistry being applied to peptide synthesis include:
Use of Greener Solvents: Replacing hazardous solvents like DMF and DCM with more environmentally benign alternatives such as N-butylpyrrolidinone (NBP), propylene (B89431) carbonate, or even water-based systems. researchgate.net
Continuous Flow Synthesis: Moving from traditional batch processes to continuous flow systems can reduce the consumption of excess reagents and solvents, improve reaction control, and minimize waste. researchgate.net
Energy Efficiency: Employing methods like microwave-assisted synthesis can significantly reduce reaction times and energy consumption.
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Enzymatic synthesis is particularly advantageous in this regard.
These sustainable approaches are not only environmentally beneficial but can also lead to more efficient and cost-effective production of peptides like Glycylphenylalanylarginine. The integration of green chemistry principles is a continuing trend that is reshaping the landscape of peptide manufacturing.
Environmentally Benign Reagents and Solvent Systems
The principles of green chemistry are increasingly being applied to peptide synthesis to minimize the use and generation of hazardous substances. paperpublications.orgnih.gov This involves the adoption of safer solvents, recyclable reagents, and processes that reduce waste and energy consumption. paperpublications.orgmatanginicollege.ac.in
One of the primary goals of green chemistry in this context is to replace traditional, often hazardous, organic solvents with more environmentally friendly alternatives. matanginicollege.ac.in Water is an ideal green solvent due to its non-toxic and non-flammable nature. matanginicollege.ac.in Research has demonstrated the feasibility of conducting peptide synthesis in aqueous environments, sometimes facilitated by surfactants or specialized catalytic systems. rsc.orgorganic-chemistry.org For instance, the use of polyethylene (B3416737) glycol (PEG)-600/H2O has been shown to be an effective and mild medium for certain organic reactions, offering high yields and simplifying the purification process. rsc.orgresearchgate.net
Another approach involves the use of supercritical fluids, such as supercritical carbon dioxide (SC-CO2), which serves as a non-toxic and non-flammable solvent alternative. matanginicollege.ac.innih.gov Solvent-free, or "dry media," synthesis is another significant green chemistry technique where reagents react directly or are supported on solid matrices like alumina (B75360) or silica, thereby eliminating the need for solvents altogether. nih.gov
The development of environmentally benign reagents also plays a crucial role. This includes the use of recyclable catalysts and avoiding stoichiometric reagents that generate significant waste. acs.org For example, biocatalytic methods employing enzymes can offer high specificity and reduce the need for protecting groups, which are a common source of waste in traditional peptide synthesis. acs.org The use of hydrogen peroxide as a green oxidant, often in combination with a catalyst in water, provides a cleaner alternative to many traditional oxidation reagents. organic-chemistry.org
Table 1: Examples of Environmentally Benign Solvent Systems
| Solvent System | Key Advantages | Relevant Research Findings |
|---|---|---|
| Water | Non-toxic, non-flammable, readily available. matanginicollege.ac.in | Effective for various reactions, including those assisted by surfactants or specific catalysts. rsc.orgorganic-chemistry.org |
| Polyethylene Glycol (PEG)-600/H₂O | Mild reaction conditions, high yields, simplified work-up. rsc.org | Demonstrated success in reductive elimination reactions, achieving yields of 75–92%. rsc.orgresearchgate.net |
| Supercritical Carbon Dioxide (SC-CO₂) | Non-toxic, non-flammable, allows for easy product separation. matanginicollege.ac.in | Utilized in chemical extractions and as a medium for organic reactions. matanginicollege.ac.innih.gov |
| Solvent-Free (Dry Media) | Eliminates solvent waste, can lead to shorter reaction times. nih.gov | Reagents are supported on solid matrices like alumina or silica. nih.gov |
Catalytic Innovations for Efficient Peptide Bond Formation
Catalysis is a cornerstone of green chemistry, aiming to enhance reaction efficiency and reduce waste by using small amounts of substances that can accelerate reactions without being consumed. paperpublications.orgacs.org In peptide synthesis, catalytic innovations are crucial for forming the amide bond between amino acids efficiently and with high selectivity.
Recent advancements have focused on developing novel catalysts that can operate under mild, environmentally friendly conditions. researchgate.net Organocatalysis, which uses small organic molecules as catalysts, has emerged as a powerful strategy. researchgate.net For example, a one-pot peptide bond-forming reaction has been developed using two different silylating reagents catalyzed by cesium fluoride (B91410) (CsF) and imidazole. organic-chemistry.org This method allows for the use of unprotected amino acids, proceeds with high yields (>99%), and avoids racemization, a common side reaction in peptide synthesis. organic-chemistry.org
Metal-based catalysts also continue to be an area of active research. Tantalum and titanium catalysts have been shown to be effective for the "remote" activation of carboxyl groups, enabling high-yielding peptide synthesis without racemization. researchgate.net Another innovative approach involves the use of diboronic acid anhydride (B1165640) catalysts for the dehydrative condensation of β-hydroxy-α-amino acids, which is highly atom-economical. researchgate.net
Furthermore, two-step catalytic procedures have been developed to synthesize tripeptidic structures. One such method involves a cross-metathesis reaction followed by an asymmetric aminohydroxylation, providing high yields and stereochemical diversity. nih.gov Photocatalysis using visible light and metal polypyridyl complexes like Ru(bpy)3(2+) represents a greener approach, as light is a non-toxic and renewable reagent. nih.gov
The development of recyclable catalysts is another key area. On-resin selenopeptides have been designed as recyclable catalysts that mimic the function of enzymes like glutathione (B108866) peroxidase. mdpi.com Although challenges with catalyst stability and reusability remain, these enzyme-mimetic systems hold promise for developing novel green redox catalysts. mdpi.com
Table 2: Overview of Catalytic Innovations in Peptide Synthesis
| Catalytic System | Description | Key Advantages |
|---|---|---|
| Silylating Reagents with CsF/Imidazole | A one-pot reaction using HSi[OCH(CF₃)₂]₃ and MTBSTFA for C- and N-termini activation. organic-chemistry.org | High yields (>99%), no racemization, tolerates various functional groups. organic-chemistry.org |
| Tantalum and Titanium Catalysts | Lewis-acid-catalyzed method for substrate-directed activation of carboxyl groups. researchgate.net | High-yielding, no racemization, applicable to convergent peptide synthesis. researchgate.net |
| Diboronic Acid Anhydride | Catalyzes dehydrative condensation of β-hydroxy-α-amino acids. researchgate.net | Atom-economical, high to excellent yields, minimal epimerization. researchgate.net |
| Cross-Metathesis and Aminohydroxylation | A two-step catalytic sequence to produce tripeptidic structures. nih.gov | High yields, no side products, allows for stereochemical diversification. nih.gov |
| Visible Light Photocatalysis | Uses metal polypyridyl complexes and visible light to drive reactions. nih.gov | Utilizes a non-toxic, renewable reagent; has potential for industrial scalability. nih.gov |
| On-Resin Selenopeptide Catalysts | Polymer-supported selenopeptides that mimic enzyme activity. mdpi.com | Recyclable, potential as green redox catalysts. mdpi.com |
Advanced Structural Elucidation and Conformational Analysis of Glycylphenylalanylarginine
Spectroscopic Characterization Techniques for Peptide Structure.dtic.mil
A variety of spectroscopic methods are instrumental in the conformational analysis of peptides like Glycylphenylalanylarginine. These techniques provide insights into both the solution-phase and solid-state structures. dtic.mil
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive tool for the complete structural characterization of peptides in solution. upi.edunih.gov It provides detailed information about the chemical environment of individual atoms, their connectivity, and spatial proximity, which are all crucial for defining the peptide's structure and conformation. upi.edu
The initial step in NMR analysis is the assignment of all proton (¹H) and carbon (¹³C) resonances to specific atoms within the Glycylphenylalanylarginine molecule. upi.edu One-dimensional (1D) ¹H-NMR and ¹³C-NMR spectra provide preliminary information on the types and numbers of protons and carbons present. upi.edursc.org
However, due to the complexity and potential for overlapping signals in larger molecules, two-dimensional (2D) NMR experiments are essential for unambiguous assignments. Key 2D NMR experiments include:
¹H-¹H Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. emerypharma.com Cross-peaks in a COSY spectrum reveal which protons are neighbors in the molecular structure, aiding in the assignment of spin systems for each amino acid residue. emerypharma.com
Total Correlation Spectroscopy (TOCSY): TOCSY extends the correlations beyond directly coupled protons, revealing the entire spin system of an amino acid residue, from the amide proton to the side-chain protons. nih.gov
¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates each proton with its directly attached carbon atom, providing a powerful method for assigning carbon resonances based on the already assigned proton signals.
¹H-¹³C Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. emerypharma.com This is particularly useful for linking adjacent amino acid residues by observing correlations between the amide proton of one residue and the alpha-carbon of the preceding residue.
A hypothetical table of expected ¹H and ¹³C chemical shifts for Glycylphenylalanylarginine is presented below. Actual values can vary depending on the solvent and experimental conditions.
| Atom | Glycine (B1666218) (Gly) | Phenylalanine (Phe) | Arginine (Arg) |
| ¹H Chemical Shifts (ppm) | |||
| Amide NH | ~8.3 | ~8.1 | ~7.9 |
| Alpha-H | ~3.9 | ~4.6 | ~4.3 |
| Beta-H | - | ~3.1, ~3.2 | ~1.8, ~1.9 |
| Gamma-H | - | - | ~1.7 |
| Delta-H | - | - | ~3.2 |
| Phenyl-H | - | ~7.2-7.3 | - |
| Guanidinium-H | - | - | ~7.1, ~7.6 |
| ¹³C Chemical Shifts (ppm) | |||
| Carbonyl C | ~172 | ~171 | ~173 |
| Alpha-C | ~43 | ~55 | ~54 |
| Beta-C | - | ~38 | ~29 |
| Gamma-C | - | - | ~25 |
| Delta-C | - | - | ~41 |
| Phenyl-C | - | ~127, ~129, ~130, ~137 | - |
| Guanidinium-C | - | - | ~157 |
Once resonance assignments are complete, further NMR experiments can provide detailed conformational information:
Coupling Constants (J-couplings): The magnitude of the three-bond coupling constant between the amide proton and the alpha-proton (³J(HNα)) is related to the backbone dihedral angle φ through the Karplus equation. This allows for the determination of the secondary structure elements.
Nuclear Overhauser Effects (NOEs): The Nuclear Overhauser Effect is a phenomenon where the nuclear spin polarization of one atom is transferred to a nearby atom through space. NOE-based experiments, such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY), detect protons that are close in space (typically < 5 Å), regardless of whether they are connected by bonds. dtic.mil The intensity of an NOE cross-peak is inversely proportional to the sixth power of the distance between the protons, providing crucial distance restraints for calculating the three-dimensional structure of the peptide.
Vibrational spectroscopy techniques, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, are sensitive to the vibrational modes of chemical bonds and are particularly useful for analyzing the secondary structure of peptides. gatewayanalytical.comnih.gov These methods provide a "molecular fingerprint" based on the molecule's vibrations. gatewayanalytical.com
FTIR Spectroscopy: This technique measures the absorption of infrared radiation at specific frequencies corresponding to the vibrational frequencies of the bonds within the molecule. gatewayanalytical.com It is particularly sensitive to polar bonds, such as the C=O and N-H bonds in the peptide backbone. gatewayanalytical.com
Raman Spectroscopy: This method involves the inelastic scattering of monochromatic light. gatewayanalytical.com Raman spectroscopy is sensitive to the change in polarizability of a molecule during vibration and provides complementary information to FTIR, being particularly effective for non-polar, homo-nuclear bonds. gatewayanalytical.comnih.gov
The amide I band (1600-1700 cm⁻¹), arising mainly from the C=O stretching vibration, is the most sensitive spectral region for analyzing the secondary structure of proteins and peptides. The position of this band can indicate different types of secondary structures. For instance, α-helices typically show an amide I band around 1650-1658 cm⁻¹, while β-sheets are observed between 1620-1640 cm⁻¹. nih.gov Unordered structures are generally found in the 1640-1650 cm⁻¹ range. The amide II and III bands also provide conformational information.
| Spectroscopic Technique | Key Vibrational Bands for Peptide Analysis |
| FTIR Spectroscopy | Amide I (C=O stretch), Amide II (N-H bend and C-N stretch), Amide III |
| Raman Spectroscopy | Amide I (C=O stretch), Amide III (C-N stretch and N-H bend), Skeletal vibrations |
Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the difference in absorption of left- and right-circularly polarized light by chiral molecules. harvard.edu Peptides and proteins, being composed of chiral L-amino acids, exhibit characteristic CD spectra in the far-UV region (190-250 nm) that are indicative of their secondary structure content. harvard.edu
The shape and magnitude of the CD spectrum can be used to estimate the percentage of α-helix, β-sheet, β-turn, and random coil conformations within a peptide. researchgate.netnih.gov
α-Helix: Characterized by a strong positive band around 192 nm and two negative bands at approximately 208 nm and 222 nm. harvard.edu
β-Sheet: Shows a negative band around 218 nm and a positive band near 195 nm. harvard.edu
Random Coil/Unordered: Typically exhibits a strong negative band below 200 nm. nih.gov
Polyproline II (PPII) Helix: A left-handed helical structure that can be adopted by short peptides, characterized by a strong negative band around 206 nm and a weak positive band around 225 nm. nih.gov
For a short and flexible tripeptide like Glycylphenylalanylarginine, the CD spectrum is likely to represent an average of multiple coexisting conformations in solution.
1D and 2D NMR Experiments for Resonance Assignment
Vibrational Spectroscopy (FTIR, Raman) for Amide Conformations
Mass Spectrometry (MS) Approaches for Structural Confirmation.selvita.com
Mass spectrometry is an indispensable analytical technique for confirming the molecular weight and primary structure of peptides. selvita.comdrugtargetreview.com
High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, which can be used to confirm the elemental composition of Glycylphenylalanylarginine. enovatia.com The theoretical monoisotopic mass of this tripeptide can be calculated and compared to the experimentally determined value.
Tandem mass spectrometry (MS/MS) is used to determine the amino acid sequence. drugtargetreview.com In this technique, the protonated peptide ion is isolated and fragmented in the mass spectrometer. The fragmentation typically occurs along the peptide backbone, generating a series of b- and y-ions. The mass difference between consecutive ions in a series corresponds to the mass of a specific amino acid residue, allowing for the determination of the peptide sequence. Quantitative cross-linking/mass spectrometry (QCLMS) can further probe structural changes by identifying residue pairs that are in close proximity in different conformational states. rappsilberlab.org
| Ion Type | Description |
| b-ions | Contain the N-terminus and are formed by cleavage of the amide bond. |
| y-ions | Contain the C-terminus and are formed by cleavage of the amide bond. |
| a-ions | Formed by the loss of CO from the corresponding b-ion. |
| x-ions | Formed by cleavage at the C-terminal side of the Cα-C bond. |
| z-ions | Formed by cleavage at the N-terminal side of the Cα-N bond. |
By analyzing the pattern of fragment ions, the sequence Gly-Phe-Arg can be unequivocally confirmed. selvita.com
High-Resolution Mass Spectrometry for Molecular Formula Validation
High-resolution mass spectrometry (HRMS) is an indispensable tool for the unambiguous determination of a molecule's elemental composition. researchgate.net Unlike nominal mass spectrometry, HRMS provides highly accurate mass measurements, typically to several decimal places, which allows for the differentiation of compounds with the same nominal mass but different chemical formulas. researchgate.netresearchgate.net
For Glycylphenylalanylarginine (C₁₇H₂₆N₆O₄), the theoretical exact mass can be calculated by summing the exact masses of its constituent atoms. This calculated value can then be compared to the experimentally measured mass-to-charge ratio (m/z) from an HRMS instrument, such as a Fourier Transform Ion Cyclotron Resonance (FT-ICR) or Orbitrap mass spectrometer. researchgate.net A close correlation between the theoretical and experimental values validates the molecular formula of the peptide.
Table 1: Theoretical Isotopic Masses of Glycylphenylalanylarginine (C₁₇H₂₆N₆O₄)
| Isotope | Exact Mass (Da) | Relative Abundance (%) |
| Monoisotopic (all ¹²C, ¹H, ¹⁴N, ¹⁶O) | 378.1965 | 100.00 |
| A+1 (one ¹³C) | 379.1998 | 19.54 |
| A+2 (two ¹³C or one ¹⁵N and one ¹³C, etc.) | 380.2025 | 2.94 |
This table presents a simplified view of the most abundant isotopes. The actual isotopic pattern would be more complex. Data is representative and calculated based on standard isotopic abundances.
Tandem Mass Spectrometry (MS/MS) for Sequence Verification
Tandem mass spectrometry (MS/MS) is a powerful technique used to determine the amino acid sequence of a peptide. tamu.edulookchem.com In an MS/MS experiment, the protonated peptide ion (precursor ion) is isolated and then fragmented by collision-induced dissociation (CID) or other activation methods. acs.orgbu.edu The resulting fragment ions (product ions) are then mass-analyzed.
The fragmentation of peptides typically occurs along the peptide backbone, leading to the formation of specific ion series, most commonly b- and y-ions. The presence of an arginine residue at the C-terminus of Glycylphenylalanylarginine significantly influences its fragmentation pattern. Arginine's high proton affinity tends to localize the positive charge on its side chain, which can affect the types and abundance of fragment ions produced. researchgate.netosu.edu This can sometimes lead to more prominent side-chain fragmentation or specific neutral losses. acs.org Derivatization of the arginine residue, for instance with acetylacetone, can alter fragmentation pathways and potentially yield more comprehensive sequence information. tamu.edu
Table 2: Predicted Major Fragment Ions for Glycylphenylalanylarginine in MS/MS
| Fragment Ion | Sequence | Calculated m/z (singly charged) |
| b₁ | Gly | 58.04 |
| b₂ | Gly-Phe | 205.10 |
| y₁ | Arg | 175.12 |
| y₂ | Phe-Arg | 322.18 |
| Immonium ion (Phe) | 120.08 | |
| Immonium ion (Arg) | 129.10 |
This table shows representative fragment ions. The actual spectrum may contain other ion types and neutral losses. The m/z values are for the monoisotopic species.
X-ray Crystallography for Atomic-Resolution Structure Determination
X-ray crystallography is the gold standard for determining the three-dimensional structure of molecules at atomic resolution. biorxiv.orgcore.ac.uk The technique involves crystallizing the molecule of interest and then bombarding the crystal with X-rays. The resulting diffraction pattern can be used to calculate an electron density map, from which the atomic coordinates of the molecule can be determined. biorxiv.org
Computational Structural Biology of Glycylphenylalanylarginine
Computational methods provide a powerful complement to experimental techniques by offering insights into the dynamic nature and electronic properties of peptides. researchgate.netnih.gov
Table 3: Representative Parameters for an MD Simulation of Glycylphenylalanylarginine
| Parameter | Typical Value/Setting |
| Force Field | AMBER, CHARMM, GROMOS |
| Water Model | TIP3P, SPC/E |
| Simulation Time | 100 ns - 1 µs |
| Temperature | 300 K |
| Pressure | 1 atm |
This table provides example parameters for a standard MD simulation setup.
Ab initio and Density Functional Theory (DFT) are quantum mechanical methods used to investigate the electronic structure of molecules. osu.edunih.gov These calculations can provide highly accurate predictions of molecular geometries, vibrational frequencies, and electronic properties such as orbital energies and charge distributions. nih.govkuleuven.be For Glycylphenylalanylarginine, DFT calculations could be used to determine the most stable conformer in the gas phase and to understand the nature of intramolecular interactions, such as hydrogen bonds, that stabilize its structure. DFT has been successfully applied to study the binding properties and reaction mechanisms of other arginine-containing peptides.
Homology modeling, or comparative modeling, is a computational technique used to predict the three-dimensional structure of a protein or peptide based on its amino acid sequence and the known structure of a homologous protein. bu.edu Given the short length of Glycylphenylalanylarginine, traditional homology modeling, which relies on finding templates with significant sequence similarity, is not applicable.
Instead, de novo or ab initio peptide structure prediction methods would be employed. These methods predict the structure from the sequence alone, without relying on a template. They often combine principles of physics-based energy functions and knowledge-based information from known protein structures to fold the peptide into its most likely three-dimensional conformation. The resulting models can then be further refined and validated using techniques like MD simulations.
Investigating Molecular Interactions and Recognition Mechanisms Involving Glycylphenylalanylarginine
Characterization of Peptide-Target Molecular Interactions
The interaction between a peptide ligand like Glycylphenylalanylarginine and its biological target, such as thrombin, is a dynamic process governed by a range of non-covalent forces. These include hydrogen bonds, electrostatic interactions, hydrophobic interactions, and van der Waals forces. The Arginine residue, with its positively charged guanidinium (B1211019) group, is crucial for recognition by the S1 specificity pocket of thrombin, which contains a negatively charged Aspartic acid residue (Asp189) at its base. scispace.com The Phenylalanine residue can occupy adjacent subsites, contributing to binding affinity through hydrophobic interactions.
The affinity and the thermodynamic driving forces of peptide-protein interactions are critical for understanding their biological function. Techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are pivotal in providing this quantitative data.
Surface Plasmon Resonance (SPR) is a powerful, label-free optical technique used to monitor molecular interactions in real time. mdpi.com In a typical SPR experiment to study the interaction of a peptide like Gly-Phe-Arg with a target protein like thrombin, the protein is immobilized on a sensor chip. A solution containing the peptide is then flowed over the chip surface. The binding of the peptide to the immobilized protein causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. mdpi.com This allows for the real-time measurement of the association (k_a) and dissociation (k_d) rate constants. The equilibrium dissociation constant (K_D), a measure of binding affinity, is then calculated as the ratio of k_d to k_a.
Table 1: Representative Kinetic Data for Peptide-Thrombin Interactions from SPR Analysis (Note: Data presented is for analogous compounds to illustrate typical values, not for Glycylphenylalanylarginine itself.)
| Interacting Molecules | Association Rate Constant (k_a) (M⁻¹s⁻¹) | Dissociation Rate Constant (k_d) (s⁻¹) | Equilibrium Dissociation Constant (K_D) (nM) | Reference |
| RGD-hirudin and Thrombin | 1.2 x 10⁶ | 2.5 x 10⁻³ | 2.1 | d-nb.info |
| Thrombin Aptamer HD1 and Thrombin | 3.4 x 10⁵ | 8.1 x 10⁻⁴ | 2.4 | jakubdostalek.cz |
Isothermal Titration Calorimetry (ITC) directly measures the heat changes that occur during a binding event, providing a complete thermodynamic profile of the interaction. malvernpanalytical.com In an ITC experiment, a solution of the peptide is titrated into a solution containing the target protein. The heat released or absorbed upon binding is measured, allowing for the determination of the binding affinity (K_D), stoichiometry (n), and the changes in enthalpy (ΔH) and entropy (ΔS). malvernpanalytical.comresearchgate.net
The thermodynamic signature (ΔH and ΔS) reveals the nature of the binding forces. A negative enthalpy change indicates that the binding is an exothermic process, often driven by the formation of hydrogen bonds and van der Waals interactions. The change in entropy reflects the change in the system's disorder upon binding, which includes contributions from conformational changes in the interacting molecules and the displacement of solvent molecules from the binding interface.
Table 2: Representative Thermodynamic Data for Ligand-Thrombin Interactions from ITC (Note: Data presented is for analogous compounds to illustrate typical values, not for Glycylphenylalanylarginine itself.)
| Interacting Molecules | Binding Affinity (K_D) (µM) | Enthalpy Change (ΔH) (kcal/mol) | Entropy Change (TΔS) (kcal/mol) | Stoichiometry (n) | Reference |
| Thrombin Inhibitor Series Compound | 0.004 - 185 | Variable | Variable | ~1 | nih.gov |
| Peptide Substrates and Thrombin | Variable | Favorable (Negative) | Compensatory | ~1 | nih.gov |
Understanding the three-dimensional structure of a peptide-receptor complex is crucial for elucidating the precise molecular interactions that govern binding and specificity. NMR spectroscopy and X-ray crystallography are the primary techniques used for this purpose.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the structure and dynamics of biomolecules in solution. For peptide-protein interactions, both ligand-observed and protein-observed NMR experiments can be employed.
In ligand-observed experiments, such as saturation transfer difference (STD) NMR and transferred nuclear Overhauser effect (Tr-NOE) spectroscopy, the peptide is observed in the presence of the much larger protein target. These methods are particularly useful for identifying the binding epitope of the ligand and characterizing the conformation of the peptide when it is bound to the receptor. iaea.org
Protein-observed experiments, such as ¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence), monitor the chemical shift perturbations of the protein's backbone amides upon addition of the peptide ligand. This allows for the mapping of the ligand-binding site on the protein surface.
Studies on fibrinogen-like peptides binding to thrombin have utilized 2D NMR techniques to characterize the bound conformation and identify the key residues involved in the interaction. iaea.org
X-ray crystallography provides high-resolution, static snapshots of molecular structures. To study a peptide-protein interaction, the complex is first crystallized, and then the crystal is exposed to an X-ray beam. The resulting diffraction pattern is used to calculate an electron density map, from which the atomic coordinates of the complex can be determined. researchgate.net
NMR-Based Ligand-Observed and Protein-Observed Experiments
Biophysical Techniques for Binding Affinity Determination
The quantification of binding affinity between Glycylphenylalanylarginine and its target proteins is fundamental to understanding their interaction. Several biophysical methods are employed for this purpose, each providing unique insights into the binding thermodynamics and kinetics. While specific studies focusing exclusively on the binding affinity of the isolated this compound tripeptide are not extensively documented, the principles of these techniques are broadly applicable.
Commonly used methods include Isothermal Titration Calorimetry (ITC) , which directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the dissociation constant (Kd), enthalpy (ΔH), and entropy (ΔS). Another prevalent technique is Surface Plasmon Resonance (SPR) , which monitors the binding in real-time by detecting changes in the refractive index at a sensor surface where one of the binding partners is immobilized. nih.gov SPR yields kinetic data, such as the association (kon) and dissociation (koff) rate constants, from which the Kd can be calculated. nih.gov
Fluorescence-based assays , such as fluorescence polarization (FP) and Förster Resonance Energy Transfer (FRET), are also powerful tools. bsu.edu.aznih.gov FP measures the change in the rotational speed of a fluorescently labeled peptide like this compound upon binding to a larger protein. bsu.edu.az FRET, on the other hand, can be used to measure distances between a donor and an acceptor fluorophore attached to the interacting molecules, providing information on binding and conformational changes. nih.gov
Other techniques that can be applied include equilibrium dialysis, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry, all of which can provide valuable data on binding affinity and stoichiometry. nih.gov The choice of method often depends on the specific characteristics of the interacting molecules and the information sought. nih.gov
Table 1: Overview of Biophysical Techniques for Binding Affinity Determination
| Technique | Principle | Key Parameters Measured |
| Isothermal Titration Calorimetry (ITC) | Measures heat changes upon binding. | Kd, ΔH, ΔS, Stoichiometry (n) |
| Surface Plasmon Resonance (SPR) | Detects changes in refractive index due to mass accumulation on a sensor surface. | Kd, kon, koff |
| Fluorescence Polarization (FP) | Measures changes in the tumbling rate of a fluorescently labeled molecule upon binding. | Kd |
| Förster Resonance Energy Transfer (FRET) | Measures energy transfer between two fluorophores in close proximity. | Binding efficiency, conformational changes |
| Nuclear Magnetic Resonance (NMR) | Observes changes in the chemical environment of atomic nuclei upon binding. | Kd, binding site mapping |
Computational Approaches to Glycylphenylalanylarginine Molecular Recognition
Computational methods provide invaluable, atomistic-level insights into how Glycylphenylalanylarginine is recognized by its molecular targets, complementing experimental data. These approaches can predict binding modes, elucidate the pathways of interaction, and quantify the forces driving the association.
Molecular Docking for Binding Pose Prediction
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor. dergipark.org.trresearchgate.net For Glycylphenylalanylarginine, docking studies can be performed to understand its interaction with the active sites of enzymes like thrombin or trypsin, for which Arg-containing peptides are known substrates. nih.govplos.orgpurdue.edu The process involves generating a multitude of possible conformations of the tripeptide within the binding site of the target protein and then using a scoring function to rank these poses based on their predicted binding affinity. dergipark.org.tr
The results of a molecular docking simulation can reveal key intermolecular interactions, such as hydrogen bonds, electrostatic interactions, and hydrophobic contacts, that stabilize the peptide-protein complex. For instance, the positively charged guanidinium group of the arginine residue in this compound is expected to form strong salt bridges with negatively charged residues like aspartate or glutamate (B1630785) in the S1 specificity pocket of trypsin-like proteases. purdue.edu The phenylalanine residue can engage in hydrophobic or π-π stacking interactions, while the glycine (B1666218) provides conformational flexibility. rsc.org
Table 2: Illustrative Molecular Docking Results for a Peptide with a Target Protein
| Parameter | Value |
| Binding Affinity (kcal/mol) | -8.5 |
| Interacting Residues | Asp189, Ser195, Gly216, Trp215 |
| Key Interactions | Hydrogen bond with Ser195, Salt bridge with Asp189, Hydrophobic interaction with Trp215 |
Enhanced Sampling Molecular Dynamics for Binding Pathway Elucidation
While molecular docking provides a static picture of the final bound state, molecular dynamics (MD) simulations can be used to study the dynamic process of binding. However, the timescale of ligand binding and unbinding events is often too long for conventional MD simulations. biorxiv.org Enhanced sampling techniques, such as metadynamics and umbrella sampling, are therefore employed to overcome these limitations and explore the entire binding pathway. biorxiv.orgrcsb.org
These methods work by adding a bias to the simulation, which encourages the system to overcome high energy barriers and sample a wider range of conformations, including the transition states between the unbound and bound states. nih.govbiorxiv.org By applying these techniques to the Glycylphenylalanylarginine system, one could map the free energy landscape of the binding process. This would reveal the most probable binding and unbinding pathways, identify intermediate states, and calculate the free energy barriers associated with these events, providing a deeper understanding of the binding kinetics. nih.govrsc.org
Quantum Chemical Methods for Intermolecular Force Analysis
To obtain a highly accurate description of the intermolecular forces governing the interaction between Glycylphenylalanylarginine and its binding partners, quantum chemical (QC) methods can be employed. hilarispublisher.comaustinpublishinggroup.com Unlike the classical force fields used in molecular docking and most MD simulations, QC methods are based on the principles of quantum mechanics and can explicitly model the electronic structure of the molecules. explorationpub.com
Methods like Density Functional Theory (DFT) can be used to calculate the interaction energies and analyze the nature of the intermolecular forces, such as electrostatic interactions, induction, dispersion, and charge transfer. nih.govhilarispublisher.com For a system like Glycylphenylalanylarginine interacting with a protein active site, QC calculations can precisely quantify the strength of hydrogen bonds and salt bridges, which are critical for its specific recognition. hilarispublisher.com Due to their high computational cost, QC methods are typically applied to smaller, representative parts of the system, such as the tripeptide and the key amino acid residues of the protein's binding pocket. explorationpub.com
Elucidation of Glycylphenylalanylarginine S Role in Biochemical Pathways and Enzymatic Regulation
Integration of Glycylphenylalanylarginine into Peptide Metabolism
Peptide metabolism is a crucial component of cellular homeostasis, involving the synthesis and degradation of peptides that can act as signaling molecules, metabolic intermediates, or simply products of protein turnover. Tripeptides like Glycylphenylalanylarginine are typically transient molecules, rapidly processed by a host of cellular enzymes.
The breakdown of proteins and larger polypeptides into smaller units is known as proteolysis, a process catalyzed by enzymes called proteases or peptidases. wikipedia.org This enzymatic hydrolysis is essential for breaking down proteins into smaller peptides and amino acids that can be absorbed and utilized by cells. wikipedia.org The process is not random; proteases exhibit specificity, cleaving peptide bonds adjacent to particular amino acid residues. wikipedia.orglibretexts.org
For Glycylphenylalanylarginine, its degradation would likely involve enzymes with specificity for its constituent amino acids. For instance:
Trypsin , a well-characterized serine protease, preferentially cleaves peptide bonds on the C-terminal side of positively charged amino acids like Arginine and Lysine. wikipedia.orgmdpi.com Therefore, trypsin or trypsin-like enzymes would be expected to hydrolyze the Phenylalanyl-Arginine bond.
Chymotrypsin is another serine protease that targets the C-terminal side of large aromatic residues such as Phenylalanine, Tyrosine, and Tryptophan. wikipedia.org This suggests chymotrypsin-like enzymes could cleave the Glycyl-Phenylalanine bond.
Beyond endopeptidases that cleave within a peptide chain, cells contain exopeptidases that act on the ends of peptides. mdpi.com Tripeptidyl-peptidases (EC 3.4.14) are a class of exopeptidases that specifically remove tripeptide units from the N-terminus of polypeptides. mdpi.comnih.gov Human tripeptidyl-peptidase I is a lysosomal serine protease that exemplifies this function, removing tripeptides from the free N-termini of various polypeptides. nih.gov The complete breakdown of the resulting dipeptides and the final tripeptide into individual amino acids is then carried out by dipeptidases and aminopeptidases. mdpi.com
The biosynthesis of Glycylphenylalanylarginine does not occur as an independent process but rather as a product of the breakdown of larger proteins. Its direct biosynthetic precursors are therefore the proteins that contain the Gly-Phe-Arg sequence. The ultimate precursors are the individual amino acids—Glycine (B1666218), Phenylalanine, and Arginine—which are incorporated into proteins during translation.
The degradation of Glycylphenylalanylarginine through the action of various peptidases results in smaller, more fundamental biochemical units.
Degradation Pathway of Glycylphenylalanylarginine:
| Initial Compound | Potential Cleavage Site | Catalyzing Enzyme Type | Degradation Products |
| Glycylphenylalanylarginine | Phenylalanyl-Arginine | Trypsin-like proteases | Glycyl-phenylalanine (dipeptide) and Arginine (amino acid) |
| Glycylphenylalanylarginine | Glycyl-Phenylalanine | Chymotrypsin-like proteases | Glycine (amino acid) and Phenylalanyl-arginine (dipeptide) |
| Glycylphenylalanylarginine | Complete Hydrolysis | Multiple Peptidases | Glycine, Phenylalanine, and Arginine (amino acids) |
Ultimately, complete enzymatic hydrolysis yields the constituent amino acids, which can then re-enter the cellular amino acid pool to be used for new protein synthesis or be further catabolized for energy. wikipedia.org
Metabolic Flux Analysis (MFA) is a powerful methodology used to quantify the rates (fluxes) of reactions within a metabolic network. creative-proteomics.commedchemexpress.com Traditionally, MFA has focused on central carbon metabolism by tracking the path of isotope-labeled precursors like glucose or glutamine into metabolites such as amino acids. medchemexpress.comnih.gov
Directly measuring the metabolic flux of a specific, transient tripeptide like Glycylphenylalanylarginine is exceptionally challenging. However, recent advancements have proposed using the labeling patterns of peptides, derived from protein hydrolysis, to infer intracellular metabolic fluxes. nih.govplos.org This "peptide-based" MFA allows researchers to gain insights into the metabolic state of different cellular compartments or even different species within a microbial community. nih.govnih.govplos.org In this context, the labeling pattern of the Glycine, Phenylalanine, and Arginine residues within a pool of peptides could be used to calculate the flux through the biosynthetic pathways that produced these amino acids. nih.gov While this approach does not measure the flux of the tripeptide itself, it provides a systems-level view of the metabolic activity that generates its precursors.
Identification of Biosynthetic Precursors and Degradation Products
Functional Characterization of Glycylphenylalanylarginine as a Substrate or Regulator of Enzymatic Activity
The specific sequence of Glycylphenylalanylarginine makes it a potential substrate for certain classes of enzymes, particularly proteases involved in highly regulated processes like blood coagulation. Its interaction with these enzymes can be precisely measured to understand their kinetic properties and mechanism of action.
Enzyme kinetics is the study of the rates of enzyme-catalyzed chemical reactions. du.ac.in Key parameters such as the Michaelis constant (Kₘ) and the maximum velocity (Vₘₐₓ) provide insight into an enzyme's affinity for a substrate and its catalytic efficiency. run.edu.ngupenn.edu While specific kinetic data for Glycylphenylalanylarginine is not broadly published, peptides containing similar sequences are well-established substrates for serine proteases. For example, synthetic peptide substrates containing Arginine at the cleavage site (P1 position) are widely used to assay enzymes like thrombin and factor Xa. expasy.orgnih.gov
A hypothetical kinetic analysis of an enzyme with Glycylphenylalanylarginine as a substrate would yield data that can be used to understand the enzyme's efficiency.
Illustrative Enzyme Kinetic Parameters for Hydrolysis of a Tripeptide Substrate:
| Enzyme | Substrate | Kₘ (μM) | k꜀ₐₜ (s⁻¹) | Catalytic Efficiency (k꜀ₐₜ/Kₘ) (M⁻¹s⁻¹) |
| Hypothetical Protease A | Glycylphenylalanylarginine | 150 | 30 | 2.0 x 10⁵ |
| Hypothetical Protease B | Glycylphenylalanylarginine | 25 | 50 | 2.0 x 10⁶ |
| This table is for illustrative purposes only. |
Furthermore, modified versions of the tripeptide could be designed to act as enzyme inhibitors. nih.gov A competitive inhibitor might mimic the substrate's structure to bind to the active site without being cleaved, while a non-competitive inhibitor would bind to a different (allosteric) site to alter the enzyme's conformation and reduce its activity. futurelearn.com Covalent inhibitors can also be designed to form a permanent bond with the enzyme's active site, leading to irreversible inhibition. nih.gov
To measure the activity of an enzyme that cleaves Glycylphenylalanylarginine, a specific assay must be developed. abyntek.com Modern enzyme assays often rely on chromogenic or fluorogenic substrates. sigmaaldrich.com In this approach, a reporter molecule (a chromophore or fluorophore) is chemically linked to the substrate. When the enzyme cleaves the substrate, the reporter molecule is released, leading to a measurable change in color or fluorescence. sigmaaldrich.comprotocols.io
For Glycylphenylalanylarginine, a synthetic substrate could be created, such as this compound-pNA (para-nitroanilide) or this compound-AMC (7-amino-4-methylcoumarin). An enzyme that cleaves after the Arginine residue would release pNA or AMC, respectively. The rate of release, quantified by a spectrophotometer or fluorometer, is directly proportional to the enzyme's activity. echelon-inc.comechelon-inc.com
Components of a Hypothetical Fluorogenic Assay for a this compound-Cleaving Enzyme:
| Component | Purpose | Example |
| Buffer | Maintain optimal pH and ionic strength for the enzyme. | Tris-HCl, pH 8.0 |
| Enzyme | The protein whose activity is being measured. | Purified Thrombin |
| Fluorogenic Substrate | Cleaved by the enzyme to release a fluorescent signal. | This compound-AMC |
| Inhibitor (Optional) | Used in control experiments to confirm specificity. | A known thrombin inhibitor |
| Microplate Reader | To measure the increase in fluorescence over time. | Fluorometer with 380 nm excitation / 460 nm emission filters |
This type of assay provides a sensitive and high-throughput method for quantifying enzyme activity and is crucial for screening potential enzyme inhibitors in drug discovery research. nih.gov
Allosteric Modulation and Post-Translational Modifications affecting Tripeptide Function
The precise mechanisms of allosteric modulation and the impact of post-translational modifications (PTMs) on the tripeptide Glycylphenylalanylarginine are not extensively documented in publicly available scientific literature. However, we can infer potential interactions based on the constituent amino acids and general principles of peptide biochemistry.
Allosteric Modulation: Allosteric regulation involves the binding of a modulator to a site on a protein other than the active site, causing a conformational change that alters the protein's activity. nih.gov For a tripeptide like Glycylphenylalanylarginine to act as an allosteric modulator, it would need to bind to a specific allosteric site on a target enzyme or receptor. The structural conformation of the tripeptide, dictated by the sequence of glycine, phenylalanine, and arginine, would be critical for such an interaction. For instance, glutamate (B1630785) has been shown to act as a positive allosteric modulator of glycine receptors (GlyRs). nih.gov While Glycylphenylalanylarginine is a distinct molecule, this example illustrates that amino acid-containing molecules can have allosteric functions. The potential for this tripeptide to allosterically modulate a receptor would depend on the presence of a binding pocket that can accommodate its specific size and charge distribution.
Post-Translational Modifications (PTMs): PTMs are covalent changes to amino acids that occur after protein synthesis and can significantly impact protein function, stability, and cellular signaling. mdpi.comnih.govabcam.com The amino acid residues within Glycylphenylalanylarginine are susceptible to various PTMs.
The arginine residue is a target for several significant PTMs, including:
Methylation: The addition of methyl groups to arginine is a well-characterized PTM involved in processes like gene transcription and protein-protein interactions. nih.gov
Citrullination: The conversion of arginine to citrulline, catalyzed by peptidylarginine deiminases (PADs), can alter protein structure and function and has been implicated in inflammatory diseases. nih.gov
Phosphorylation: Though less common than on serine, threonine, or tyrosine, arginine phosphorylation can occur and impact cellular processes. nih.gov
ADP-ribosylation: The transfer of an ADP-ribose moiety to arginine can regulate various cellular functions. nih.gov
| Amino Acid in Tripeptide | Potential Post-Translational Modifications |
| Glycine (N-terminus) | Acetylation |
| Phenylalanine | Hydroxylation (less common) |
| Arginine (C-terminus) | Methylation, Citrullination, Phosphorylation, ADP-ribosylation, Amidation |
Investigation of Tripeptide-Mediated Cellular Signaling Processes
While direct studies on Glycylphenylalanylarginine-mediated cellular signaling are scarce, the functions of its constituent amino acids and related peptides provide a framework for potential mechanisms.
Receptor Binding and Signal Transduction Cascades
For Glycylphenylalanylarginine to initiate a signaling cascade, it would first need to bind to a specific cell surface or intracellular receptor. The nature of this receptor is currently unknown. However, peptides are known to interact with various receptor families, including G-protein coupled receptors (GPCRs) and ligand-gated ion channels. nih.gov For example, glycine itself is a primary neurotransmitter that binds to inhibitory glycine receptors (GlyRs), which are ligand-gated chloride channels. nih.gov
Upon binding, a conformational change in the receptor would trigger downstream signal transduction pathways. If the receptor were a GPCR, this could involve the activation of G-proteins, leading to the production of second messengers like cyclic AMP (cAMP), inositol (B14025) trisphosphate (IP3), or diacylglycerol (DAG). These second messengers would then activate protein kinases, such as Protein Kinase A (PKA) or Protein Kinase C (PKC), which phosphorylate target proteins to elicit a cellular response. nih.gov Alternatively, if the tripeptide were to interact with a receptor tyrosine kinase, it could lead to autophosphorylation of the receptor and the recruitment of downstream signaling proteins. The specific cascade initiated by Glycylphenylalanylarginine is speculative without direct experimental evidence.
Crosstalk with Major Metabolic Pathways
Metabolic crosstalk refers to the complex interactions between different metabolic pathways, allowing cells to maintain homeostasis and adapt to changing conditions. numberanalytics.com Signaling pathways initiated by peptides can intersect with and regulate major metabolic pathways such as glycolysis, the citric acid cycle, and lipid metabolism. researchgate.netnih.gov
For instance, a signaling cascade initiated by Glycylphenylalanylarginine could potentially influence glucose metabolism. Signaling through pathways like the PI3K/Akt pathway, often downstream of receptor tyrosine kinases, is known to promote glucose uptake and glycolysis. Conversely, signaling that increases cAMP levels can activate PKA, which can have varied effects on metabolism, including the promotion of glycogenolysis.
Given that the breakdown of the tripeptide would yield glycine, phenylalanine, and arginine, these amino acids themselves can enter various metabolic pathways.
Glycine is a precursor for the synthesis of other amino acids like serine, and it contributes to the synthesis of purines and porphyrins. nih.gov
Phenylalanine is an essential amino acid that is a precursor for tyrosine, which in turn is a precursor for catecholamine neurotransmitters.
Arginine is a key intermediate in the urea (B33335) cycle and is the precursor for the synthesis of nitric oxide (NO), a critical signaling molecule.
The metabolic fate of the constituent amino acids could, therefore, have secondary signaling implications and represent a form of crosstalk between peptide signaling and cellular metabolism.
Systems Biology and Bioinformatic Analysis of Tripeptide Pathways
A systems biology approach, integrating experimental data with computational modeling, is essential for understanding the complex role of peptides like Glycylphenylalanylarginine.
Network Reconstruction and Pathway Mapping
In the absence of extensive experimental data for Glycylphenylalanylarginine, bioinformatic tools could be used to predict potential interactions and construct hypothetical networks. This process would involve:
Homology-based Prediction: Identifying known proteins or peptides with similar sequences or structures to Glycylphenylalanylarginine to infer potential interacting partners.
Protein-Peptide Docking Simulations: Computationally modeling the interaction of the tripeptide with the binding sites of known receptors or enzymes.
Text Mining and Database Searching: Systematically searching literature and databases like KEGG genome.jpkegg.jp and Reactome for any mention of the tripeptide or related fragments to build a preliminary interaction map.
These in silico methods can generate testable hypotheses for future experimental validation. For example, a reconstructed network might suggest a link between Glycylphenylalanylarginine and a particular signaling pathway, which could then be investigated in the lab. plos.orgnih.gov
Computational Modeling of Cellular Responses to Tripeptide Perturbations
Once a hypothetical network of interactions is established, computational models can be developed to simulate the cellular response to the introduction or removal of Glycylphenylalanylarginine. nih.govmaynoothuniversity.ie These models can be based on ordinary differential equations (ODEs) or agent-based modeling to capture the dynamics of the signaling and metabolic pathways involved.
Such models could predict:
The kinetics of receptor binding and downstream signaling events.
The magnitude and duration of the cellular response.
The impact of varying concentrations of the tripeptide on metabolic fluxes.
The effects of crosstalk between the tripeptide-induced pathway and other signaling networks.
These computational simulations can provide valuable insights into the potential function of Glycylphenylalanylarginine and guide the design of experiments to test these predictions. nih.gov The development of sophisticated computational tools and bioinformatic databases is crucial for advancing our understanding of the biological roles of the vast number of uncharacterized peptides. nih.govnih.govnih.gov
Derivatization Strategies for Analytical and Research Applications of Glycylphenylalanylarginine
Bioconjugation and Functionalization for Probe Development
Bioconjugation is the process of covalently linking a biomolecule, such as a peptide, to another molecule to create a new construct with combined or novel properties. mdpi.com Functionalizing Glycylphenylalanylarginine through bioconjugation can transform it from a simple peptide into a sophisticated probe for research applications, such as identifying binding partners or visualizing cellular processes. rsc.org
An affinity probe is a molecule designed to bind specifically to a biological target, such as a receptor or enzyme. By modifying Glycylphenylalanylarginine, it can be converted into such a probe. This typically involves attaching a reactive group, a reporter tag (like biotin), or both. Covalent probes, for example, contain an electrophilic group that forms a stable covalent bond with a nucleophilic residue (e.g., cysteine, serine) on the target protein, allowing for robust target identification and characterization. nih.gov
The synthesis of these probes can be complex, often involving multi-step chemical reactions to link the peptide to the desired functional moieties. nih.gov For example, a reactive group could be attached to the N-terminus of Glycylphenylalanylarginine, creating a tool to "fish" for its specific binding partners within a complex biological sample, a technique central to chemoproteomics. nih.govuochb.cz
To visualize the localization, transport, and fate of Glycylphenylalanylarginine in living cells or whole organisms, fluorescent or isotopic labels can be incorporated into its structure. nih.gov
Fluorescent Labeling: This involves attaching a fluorescent dye to the peptide. nih.gov A wide array of fluorescent proteins and small organic dyes are available, offering a broad spectrum of colors and properties. thermofisher.com These labeled peptides can be visualized using fluorescence microscopy, allowing for real-time imaging of their dynamics within a biological system. nih.govnih.gov The covalent attachment of these dyes ensures that the fluorescence signal corresponds directly to the location of the peptide. nih.gov
Isotopic Labeling: This strategy involves replacing one or more atoms in the peptide with their heavy, non-radioactive isotopes (e.g., ¹³C, ¹⁵N, ²H). thermofisher.com The resulting isotopically labeled peptide is chemically identical to the natural version but can be distinguished by its higher mass using mass spectrometry. thermofisher.com This technique, known as stable isotope labeling, is a powerful tool for tracing the metabolic fate of the peptide and for quantitative proteomics experiments without the need for radioactive materials. rsc.orgthermofisher.com Dual-labeling strategies can also be employed, incorporating both a fluorescent tag for optical imaging and a radionuclide or stable isotope for nuclear imaging or mass spectrometry, creating powerful multimodal probes. mdpi.com
Synthesis of Affinity Probes for Target Identification
Strategies for Increasing Sensitivity and Specificity in Tripeptide Analysis
The accurate quantification and characterization of tripeptides like Glycylphenylalanylarginine in complex biological matrices present significant analytical challenges. Low physiological concentrations and interference from other sample components often necessitate strategies to enhance analytical sensitivity and specificity. Chemical derivatization is a powerful and widely adopted approach to modify the peptide's structure, thereby improving its detectability in various analytical systems, primarily mass spectrometry (MS) and high-performance liquid chromatography (HPLC). mdpi.com This process involves reacting the target peptide with a reagent to attach a chemical tag, which can improve ionization efficiency, facilitate better chromatographic separation, or introduce a highly detectable chromophore or fluorophore. mdpi.comnih.govnih.gov
Derivatization can be performed before chromatographic separation (pre-column) or after separation but before detection (post-column). shimadzu.com Pre-column derivatization is generally preferred as it can also improve the separation process and typically requires smaller amounts of reagent. shimadzu.com The choice of derivatization strategy depends on the functional groups available on the tripeptide (e.g., N-terminal amine, C-terminal carboxyl, and specific amino acid side chains like arginine's guanidinium (B1211019) group), the analytical technique employed, and the desired outcome, such as increased signal intensity or improved fragmentation patterns in MS/MS analysis. rsc.orggcms.cz
Derivatization for Mass Spectrometry (MS) Analysis
Mass spectrometry is a cornerstone technique for peptide analysis due to its high sensitivity and ability to provide structural information. rsc.org Derivatization strategies for MS focus on improving the ionization efficiency of the peptide and controlling its fragmentation behavior.
One common strategy is to increase the charge state of the peptide. For tryptic peptides, which often carry a +2 charge, derivatizing carboxyl groups (at the C-terminus and on acidic residues) with tertiary or quaternary amine labeling reagents can generate more highly charged ions. nih.govresearchgate.net These higher charge states are particularly beneficial for fragmentation techniques like electron transfer dissociation (ETD), leading to more extensive sequence coverage. nih.gov For example, derivatization of a protein digest with alkyl tertiary amines resulted in approximately 90% of precursor ions having a charge state greater than +2, compared to less than 40% for the unmodified sample, significantly improving ETD fragmentation efficiency. nih.gov
Fixed-charge reagents are particularly effective as they introduce a permanent, pre-formed charge onto the peptide, ensuring ionization regardless of the analyte's intrinsic proton affinity. rsc.orgresearchgate.net This can dramatically improve the quality of mass spectra and enhance signal strength. rsc.org Reagents such as Tris(2,4,6-trimethoxyphenyl)phosphonium acetic acid N-hydroxysuccinimide ester (TMPP-Ac-OSu) can be used to tag the N-terminal amine group. waters.com This modification not only adds a fixed positive charge but also increases the peptide's mass, which can shift small peptides into a more easily detectable mass range for MALDI-TOF analysis. waters.com
Selective peptide derivatization (SPD) offers a way to enhance specificity by modifying only the target peptide of interest. nih.gov For an arginine-containing tripeptide like Glycylphenylalanylarginine, a reagent such as malondialdehyde (MDA) could selectively derivatize the arginine residue. This modification can decrease the peptide's polarity and basicity, which aids in its separation from background peptides during solid-phase extraction (SPE) and chromatography, ultimately leading to a several-fold improvement in sensitivity. nih.gov
The table below summarizes several derivatization reagents used to enhance peptide analysis by mass spectrometry.
| Derivatizing Reagent | Target Functional Group | Primary Enhancement Effect | Reference |
|---|---|---|---|
| Alkyl Tertiary Amines (via EDC/HOAt chemistry) | Carboxyl groups (C-terminus, Asp, Glu) | Increases positive charge state for improved ETD fragmentation. | nih.gov |
| 1-(2-pyridyl)piperazine (2-PP) & 1-(2-pyrimidyl)piperazine (2-PMP) | Carboxyl groups | Improves ionization efficiency for MALDI-MS. | researchgate.netsigmaaldrich.com |
| Tris(2,4,6-trimethoxyphenyl)phosphonium acetic acid N-hydroxysuccinimide ester (TMPP-Ac-OSu) | N-terminal α-amine | Adds a fixed positive charge, enhancing ESI and MALDI ionization efficiency and improving MS/MS fragmentation. | rsc.orgwaters.com |
| 2,4,6-triphenylpyrylium salt | Primary amines (ε-amino group of Lysine) | Adds a fixed positive charge, increasing ionization efficiency and lowering detection limits in LC-MS/MS. | nih.gov |
| Malondialdehyde (MDA) | Arginine side chain | Selectively modifies the target peptide, improving recovery and separation from matrix components. | nih.gov |
Derivatization for High-Performance Liquid Chromatography (HPLC) Analysis
For HPLC analysis, especially when coupled with UV-Visible or fluorescence detectors, derivatization is employed to attach a chromophore or fluorophore to the peptide. shimadzu.com Since the peptide bonds of Glycylphenylalanylarginine have low UV absorbance, derivatization is crucial for achieving high sensitivity. shimadzu.com Fluorescence labeling is particularly advantageous due to its inherently higher sensitivity and specificity compared to UV absorption detection. acs.orgoup.com
A variety of reagents are available for labeling the primary amine at the N-terminus of the tripeptide. Fluorescein derivatives, such as 6-carboxyfluorescein (B556484) (FAM), are commonly used due to their high fluorescence quantum yields and an excitation maximum that aligns well with the 488 nm line of argon-ion lasers used in many detection systems. acs.orglubio.ch Other popular fluorophores include Rhodamine B and BODIPY derivatives, which also possess a carboxylic acid moiety allowing for straightforward amide bond formation with the peptide's N-terminal amine. acs.org
Reagents like 4-fluoro-7-nitrobenzofurazan (B134193) (NBD-F) can also be used for pre-column derivatization. NBD-F reacts with primary amines to yield highly fluorescent derivatives that can be detected at picomolar concentrations. oup.com The derivatization procedure is often conducted under mild conditions, which helps to preserve the integrity of the peptide. oup.com Phenyl isothiocyanate (PITC), known as Edman's reagent, is another classic derivatizing agent that reacts with the N-terminal amine group, allowing for sensitive UV detection. shimadzu.com
The table below details common derivatization reagents used for HPLC analysis of peptides.
| Derivatizing Reagent | Target Functional Group | Detection Method | Typical Ex/Em Wavelengths (nm) | Reference |
|---|---|---|---|---|
| Phenyl isothiocyanate (PITC) | N-terminal α-amine | UV Absorbance | N/A (Detection at ~254 nm) | shimadzu.com |
| 6-carboxyfluorescein (FAM) | N-terminal α-amine | Fluorescence | ~494 / ~520 | acs.orglubio.ch |
| Rhodamine B (RhoB) | N-terminal α-amine | Fluorescence | ~540 / ~590 | acs.org |
| 4-Fluoro-7-nitrobenzofurazan (NBD-F) | Primary amines | Fluorescence | 470 / 530 | oup.com |
| Dansyl chloride | Primary amines | Fluorescence | ~335 / ~520 | shimadzu.com |
Future Perspectives and Emerging Research Avenues for Glycylphenylalanylarginine
Advancements in Integrative Omics Approaches for Peptide Research
The study of short peptides like Glycylphenylalanylarginine is set to be revolutionized by integrative omics approaches, which combine data from genomics, transcriptomics, proteomics, and metabolomics to provide a holistic view of biological systems. mdpi.commdpi.com Multi-omics strategies can uncover the complex molecular networks in which tripeptides may function, identifying novel protein interactors and downstream metabolic effects. nih.gov
For instance, a multi-omics analysis could be employed to understand the broader physiological impact of Glycylphenylalanylarginine in its target organisms. By analyzing changes in gene expression (transcriptomics), protein levels (proteomics), and metabolite profiles (metabolomics) in response to the peptide, researchers can identify the signaling pathways and cellular processes it modulates. mdpi.com This approach has proven effective in identifying genes and pathways related to amino acid metabolism and transport, which could be relevant to the uptake and processing of Gly-Phe-Arg. mdpi.com
Furthermore, omics-based tools are instrumental in identifying novel bioactive peptides from complex biological samples. acs.org While Glycylphenylalanylarginine is a known synthetic peptide, similar undiscovered sequences with unique functions may be identified from natural sources using these comprehensive analytical techniques. The use of tripeptides as "in silico probes" to screen human proteome databases for potential protein-protein interaction (PPI) partners is another emerging strategy. nih.gov This could reveal unexpected roles for the this compound motif in human biology, potentially linking it to complex processes and identifying it as a modulator of PPIs. nih.gov
High-Throughput Screening Platforms for Novel Tripeptide Modulators
High-throughput screening (HTS) is a cornerstone of modern drug discovery and materials science, enabling the rapid testing of vast compound libraries. For tripeptides like Glycylphenylalanylarginine, HTS platforms offer a powerful means to discover new biological activities and applications. Libraries containing thousands of tripeptide variants can be screened to identify molecules that modulate specific protein-protein interactions, which are critical in many diseases.
The compatibility of peptide libraries with HTS methodologies accelerates the discovery of lead compounds. For example, technologies like the Biolog Phenotype MicroArray can be used to screen the utilization of hundreds of di- and tripeptides by microorganisms, providing insights into transport mechanisms and substrate specificity. nih.gov This could be applied to understand how cells recognize and internalize Glycylphenylalanylarginine or similar peptides.
Moreover, HTS is being combined with computational methods and machine learning to predict the properties of peptide sequences. researchgate.netarxiv.org Researchers can screen for peptides that self-assemble into novel nanomaterials with desired mechanical properties, such as a high Young's modulus. researchgate.netarxiv.org This opens up the possibility of exploring Glycylphenylalanylarginine and its analogs for applications in nanotechnology and biomaterials, far beyond its current known function.
Rational Design and Synthesis of Glycylphenylalanylarginine Analogs with Tuned Specificity
Rational design is a key strategy for optimizing the therapeutic potential of peptides. mdpi.com This approach involves making specific chemical modifications to a peptide's structure to enhance its properties, such as metabolic stability, bioavailability, and target selectivity. mdpi.comresearchgate.net For Glycylphenylalanylarginine, rational design could be used to create analogs with improved potency as pheromone mimics or to develop new molecules with entirely different functions.
The process often begins with understanding the structure-activity relationship (SAR) of the parent peptide. mdpi.com By substituting specific amino acids (e.g., with unnatural amino acids or D-amino acids), modifying the peptide backbone, or cyclizing the peptide, researchers can overcome common limitations like rapid degradation by enzymes. mdpi.comexplorationpub.comnih.gov For example, the incorporation of a D-amino acid can significantly increase stability. mdpi.com The presence of arginine in the this compound sequence is significant, as arginine mutations are known to have a considerable impact on protein structure and function. nih.gov
Computational modeling and molecular dynamics simulations are integral to modern rational design, allowing for the in silico prediction of how structural changes will affect a peptide's binding to its target. researchgate.nettandfonline.com This reduces the need for extensive trial-and-error synthesis and testing. By analyzing the interaction of Glycylphenylalanylarginine with its putative receptor, researchers could design analogs with tuned specificity, potentially leading to more effective and selective modulators for research or commercial applications. tandfonline.com
Development of Novel Research Synthesis and Analytical Methodologies for Peptides
The ease and efficiency of peptide synthesis and analysis are critical for advancing research. unacademy.com Solid-phase peptide synthesis (SPPS) has become a mature and largely automated technique, simplifying the creation of peptides like Glycylphenylalanylarginine and its analogs. explorationpub.com This method involves building the peptide chain sequentially while one end is attached to an insoluble polymer support. unacademy.com
Recent advancements focus on overcoming challenges in synthesizing "difficult" peptide sequences and on developing more efficient and sustainable methods. researchgate.net Convergent approaches, where smaller peptide fragments are synthesized and then joined, are being developed to create larger and more complex molecules. explorationpub.com
In the realm of analytics, the combination of ultra-performance liquid chromatography (UPLC) with mass spectrometry (MS), particularly tandem MS (MS/MS), is a powerful tool for identifying and sequencing short peptides from complex mixtures. acs.org Techniques like UPLC-Q–TOF–MS/MS (quadrupole time-of-flight mass spectrometry) are used for detailed characterization. acs.org Despite these advanced tools, accurately sequencing unknown peptides remains a challenge, often requiring manual interpretation of spectra. acs.org Continued development in both the hardware and the software for peptide analysis will be crucial for deepening our understanding of Glycylphenylalanylarginine and for discovering new, related bioactive peptides. acs.org
Q & A
Q. How can systematic reviews on GFA-Arginine’s therapeutic potential avoid bias?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
